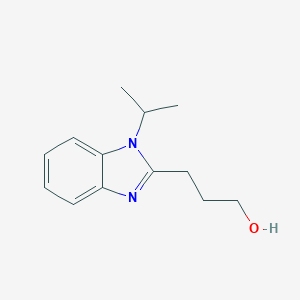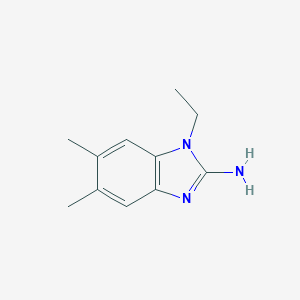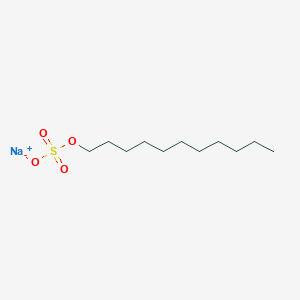
十一烷基硫酸钠
描述
Sodium undecyl sulphate (SUS) is a widely used anionic surfactant in many applications, including cleaning, personal care, and industrial processes. It is a white crystalline solid with a molecular weight of 254.3 g/mol and is composed of sodium and undecylsulfate groups. In the laboratory, SUS is used as a detergent, emulsifying agent, and dispersant. It is also used in the synthesis of polymers, such as polyethylene glycols and polysaccharides. SUS is also used in the pharmaceutical industry in the manufacture of drugs, cosmetics, and other products.
科学研究应用
金属有机框架(MOFs)的合成
十一烷基硫酸钠在二维金属有机框架(MOFs)的合成中起着至关重要的作用。它作为一种导向剂,能够控制合成良好分散的方形非层状MOF和层状MOF纳米片。 这些MOF由于其薄厚度和暴露的活性位点,在电子纳米器件、储能、催化和生物传感等领域具有潜在的应用 .
医药制剂
在制药行业中,十一烷基硫酸钠被用作离子型增溶剂和乳化剂。 它适用于液体分散体、溶液、乳液和微乳液的应用,以及片剂、泡沫和半固体如霜剂、乳液和凝胶的制剂 .
蛋白质分子量测定
该化合物用于聚丙烯酰胺凝胶电泳(PAGE)中确定蛋白质的分子量。 它有助于蛋白质变性和赋予蛋白质负电荷,从而使它们能够在电泳过程中根据大小分离 .
核酸研究
十一烷基硫酸钠广泛用于破坏细胞壁和解离 DNA 和 RNA 提取方案中的核酸-蛋白质复合物。 这有利于分离用于各种遗传学和分子生物学研究的核酸 .
清洁和卫生用品
作为一种有效的表面活性剂,十一烷基硫酸钠被添加到许多清洁和卫生用品中。 它用于去除油性污渍和残留物,是洗涤剂和个人护理用品的关键成分 .
纳米材料生产
该化合物也用作制备周期性介孔有机硅纳米球的有机模板。 这些纳米材料由于其独特的孔隙结构,在药物递送、催化和吸附剂方面具有应用 .
作用机制
Target of Action
Sodium undecyl sulphate, also known as sodium dodecyl sulfate (SDS) or sodium lauryl sulfate (SLS), is an anionic surfactant . Its primary targets are biological membranes and proteins . It is used in many cleaning and hygiene products due to its ability to lower the surface tension of aqueous solutions, acting as a fat emulsifier, wetting agent, and detergent .
Mode of Action
Sodium undecyl sulphate interacts with its targets by disrupting biological membranes and denaturing proteins . It binds to proteins, particularly to the positively charged and hydrophobic residues, through its sulfate groups and alkyl chains, respectively . This interaction can cause proteins to denature, which is why SDS is commonly used in protein electrophoresis .
Biochemical Pathways
The primary biochemical pathway affected by sodium undecyl sulphate is protein denaturation. In the presence of SDS, proteins denature and separate from DNA, which is particularly useful in DNA extraction processes . Additionally, SDS can block the activity of RNase and deoxyribonuclease (DNase), enzymes that degrade RNA and DNA, respectively .
Result of Action
The primary result of sodium undecyl sulphate’s action is the disruption of biological membranes and the denaturation of proteins . This makes it highly effective in tasks requiring the removal of oily stains and residues . In the context of molecular biology, it allows for the separation of proteins based on their mass during electrophoresis .
Action Environment
The action of sodium undecyl sulphate can be influenced by environmental factors. For example, the presence of SDS can lead to a significant decrease in microbial diversity and biomass in certain environments . Additionally, the effectiveness of SDS as a surfactant can be affected by temperature and pH . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of sodium undecyl sulphate.
安全和危害
生化分析
Biochemical Properties
Sodium undecyl sulphate interacts with various biomolecules, primarily proteins, due to its amphiphilic properties . It binds to proteins and can denature them, disrupting their secondary structure . This property makes it useful in laboratory techniques such as polyacrylamide gel electrophoresis .
Cellular Effects
Sodium undecyl sulphate can have significant effects on cells. It has been found to cause an increase in intracellular reactive oxygen species (ROS) levels . Additionally, it can disrupt cell membranes, leading to changes in permeability and intracellular calcium concentration .
Molecular Mechanism
The mechanism of action of sodium undecyl sulphate involves disruption of protein structure at the molecular level . It binds to proteins, disrupting their secondary structure and leading to unfolding . In the final state of the unfolding process, the proteins are found to wrap around sodium undecyl sulphate micelles in a fluid necklace-and-beads configuration .
Temporal Effects in Laboratory Settings
The effects of sodium undecyl sulphate can change over time in laboratory settings. For example, it has been observed that additional heat is released or consumed during the salt crystallization/dissolution process .
Dosage Effects in Animal Models
The effects of sodium undecyl sulphate can vary with different dosages in animal models. It has been reported that the lethal dose, 50% (LD50) for sodium undecyl sulphate is 0.8–1.10 g/kg in rats . Concentrations greater than 2% are considered irritating to normal skin in human patch testing, and greater than 5% causes depression, labored breathing, diarrhea, and death .
Metabolic Pathways
Sodium undecyl sulphate is involved in various metabolic pathways. It has been found to stimulate the creation of α-helices in a protein structure . It also has the ability to promote cooperative unfolding in several proteins including bovine serum albumin (BSA), β-lactoglobulin, α-lactalbumin, and hen egg-white lysozyme structures at elevated concentrations .
Transport and Distribution
Sodium undecyl sulphate is transported and distributed within cells and tissues. It dissolves into positively charged sodium ions and the negatively charged detergent monomers and micelles . Under the presence of an electric field, these charged molecules experience an electrostatic force which provides additional acceleration into the tissue .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium undecyl sulphate involves the reaction of undecyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Undecyl alcohol", "Sulfur trioxide", "Sodium hydroxide" ], "Reaction": [ "Undecyl alcohol is added to a reaction flask.", "Sulfur trioxide is slowly added to the reaction flask, with stirring.", "The reaction mixture is heated to 100-120°C for several hours.", "The resulting product, undecyl sulfate, is dissolved in water.", "Sodium hydroxide is added to the solution until the pH reaches 7-8.", "The solution is then evaporated to dryness, yielding Sodium undecyl sulphate." ] } | |
CAS 编号 |
1072-24-8 |
分子式 |
C11H24NaO4S |
分子量 |
275.36 g/mol |
IUPAC 名称 |
sodium;undecyl sulfate |
InChI |
InChI=1S/C11H24O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14;/h2-11H2,1H3,(H,12,13,14); |
InChI 键 |
VFLHTHPKYMHBRF-UHFFFAOYSA-N |
手性 SMILES |
CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCCCOS(=O)(=O)O.[Na] |
其他 CAS 编号 |
1072-24-8 |
相关CAS编号 |
4297-99-8 (Parent) |
同义词 |
n-undecyl sulfate sodium salt sodium n-undecyl sulfate undecyl sulfate undecyl sulfate potassium undecyl sulfate sodium undecylsulfate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium undecyl sulfate interact with proteins like bovine serum albumin (BSA)?
A1: Sodium undecyl sulfate, an anionic surfactant, exhibits a strong affinity for proteins like BSA. [, ] This interaction primarily occurs through electrostatic forces between the negatively charged sulfate headgroup of the surfactant and positively charged amino acid residues on the protein surface. [, ] This binding can disrupt the protein's native conformation and prevent intermolecular interactions. []
Q2: How does the structure of sodium undecyl sulfate influence its ability to prevent protein aggregation?
A2: The research by Izumi et al. compared various anionic surfactants and their ability to prevent the heat-induced aggregation of BSA. [] They found that the length of the alkyl chain in the surfactant molecule plays a crucial role. Sodium undecyl sulfate, with its 11-carbon alkyl chain, required a lower molar ratio (surfactant:BSA) to prevent BSA aggregation compared to surfactants with shorter alkyl chains like sodium nonyl sulfate or sodium decyl sulfate. [] This suggests that the longer hydrophobic tail allows for stronger interactions with hydrophobic regions of BSA, leading to more effective prevention of aggregation.
Q3: Are there any applications of sodium undecyl sulfate in analytical separation techniques?
A3: While not explicitly mentioned in the provided abstracts, sodium undecyl sulfate and other similar alkyl sulfate surfactants are widely employed in electrokinetic chromatography (EKC), a separation technique used to analyze charged species in solution. [] These surfactants can act as pseudostationary phases in EKC, influencing the separation of analytes based on their differential partitioning between the surfactant micelles and the surrounding buffer solution.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



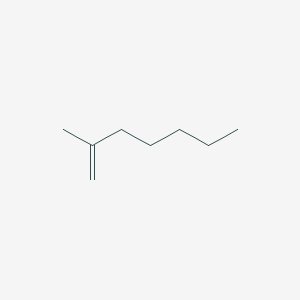
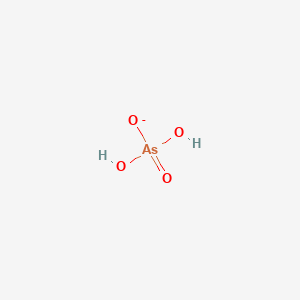

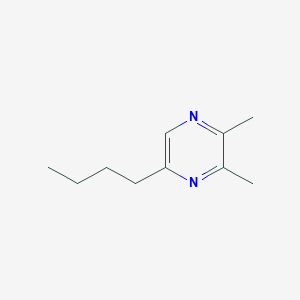
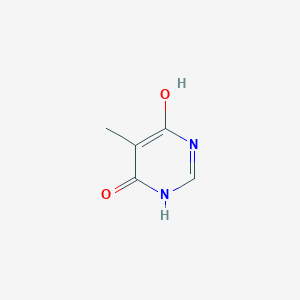
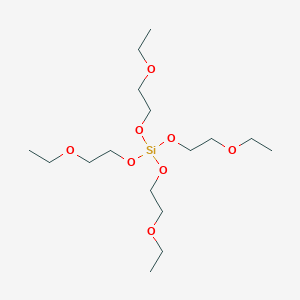
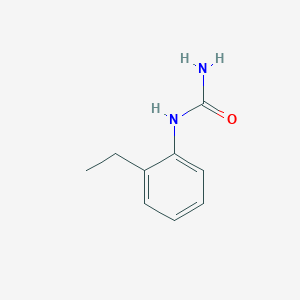

![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)
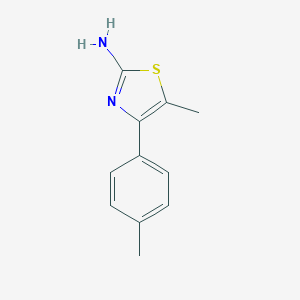

![6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B91948.png)
